2-[(4-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
2-[(4-Chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (compound 13f) is a sulfonamide derivative of the [1,2,4]triazolo[4,3-a]pyridine scaffold, characterized by a 4-chlorophenylmethyl substituent at position 2 and a piperidine sulfonyl group at position 4. This compound was synthesized via General Procedure H, yielding a white solid with a melting point of 173–174 °C and molecular formula C₁₈H₁₉ClN₄O₃S .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c19-15-6-4-14(5-7-15)12-23-18(24)22-13-16(8-9-17(22)20-23)27(25,26)21-10-2-1-3-11-21/h4-9,13H,1-3,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUELRCCEIADZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Introduction of the Chlorophenyl Methyl Group: This step often involves a Friedel-Crafts alkylation reaction where the chlorophenyl group is introduced using chloromethyl benzene and a Lewis acid catalyst.
Sulfonylation with Piperidine: The final step involves the sulfonylation of the triazolopyridine core with piperidine sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyridine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydro derivatives of the triazolopyridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the [1,2,4]Triazolo[4,3-a]pyridine Sulfonamide Series
A series of sulfonamide derivatives synthesized alongside 13f (Table 1) highlights the impact of substituent variation on physicochemical properties and bioactivity:
Table 1. Comparison of [1,2,4]Triazolo[4,3-a]pyridine Sulfonamides
| Compound ID | Substituent (Position 2) | Sulfonamide Group (Position 6) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| 13f | 4-Chlorophenylmethyl | Piperidine-1-sulfonyl | 173–174 | C₁₈H₁₉ClN₄O₃S |
| 13g | 3-Methylbenzyl | 4-Methylpiperidine-1-sulfonyl | 145–146 | C₂₀H₂₄N₄O₃S |
| 13h | 2-Fluorobenzyl | 4-Methylpiperidine-1-sulfonyl | 150–151 | C₁₉H₂₁FN₄O₃S |
| 13i | 3-Fluorobenzyl | Thiomorpholinosulfonyl | 154–155 | C₁₇H₁₇FN₄O₃S₂ |
| 13j | 2-Chloro-4-fluorobenzyl | Thiomorpholinosulfonyl | Not reported | C₁₇H₁₅ClFN₄O₃S₂ |
Key Observations :
- Substituent Effects : The 4-chlorophenylmethyl group in 13f confers higher thermal stability (melting point 173–174 °C) compared to alkyl or fluorinated benzyl derivatives (e.g., 13g : 145–146 °C). This suggests enhanced intermolecular interactions (e.g., halogen bonding) in 13f .
- For example, fluorinated analogs (13h, 13i) may exhibit improved membrane permeability due to increased lipophilicity .
Comparison with Non-Sulfonamide Triazolopyridine Derivatives
2.2.1. 3-(4-(Benzyloxy)-3-Methoxyphenyl)-[1,2,4]Triazolo[4,3-a]pyridine
This derivative () lacks the sulfonamide group but features a benzyloxy-methoxyphenyl substituent. Synthesized via oxidative cyclization using sodium hypochlorite, it highlights a greener synthetic route compared to 13f ’s sulfonylation procedure. The absence of sulfonamide likely reduces hydrogen-bonding capacity, which may limit its utility in targets requiring polar interactions (e.g., enzyme active sites) .
2.2.2. 6-((4-Chlorophenyl)thio)-[1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one This compound () shares a triazole core but differs in heterocycle fusion ([4,3-b]pyridazine vs. [4,3-a]pyridine) and substituents. The thioether linkage (vs. Such structural distinctions underscore the importance of core heterocycle selection in drug design .
Biological Activity
The compound 2-[(4-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251626-78-4) is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structural features, including a triazole ring fused to a pyridine ring and the presence of a chlorophenylmethyl group and a piperidine sulfonyl group, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications.
The biological activity of this compound is primarily linked to its interactions with various molecular targets. Notably, it has been studied for its potential antimalarial properties by inhibiting falcipain-2 (FP-2), an enzyme essential for the survival of Plasmodium falciparum, the malaria-causing parasite. The inhibition of FP-2 disrupts the parasite's ability to degrade human hemoglobin, leading to its death during the trophozoite stage of development .
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of this compound. In vitro assays demonstrated an inhibitory concentration (IC50) of approximately 4.98 μM against P. falciparum, indicating promising activity against this pathogen. The compound's design was informed by virtual screening and molecular docking studies aimed at identifying new antimalarial agents .
Other Biological Activities
Beyond its antimalarial effects, this compound has shown potential in various therapeutic areas:
Synthesis and Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyridine Core : This is achieved through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.
- Introduction of the Chlorophenyl Methyl Group : A Friedel-Crafts alkylation reaction introduces the chlorophenyl group using chloromethyl benzene and a Lewis acid catalyst.
- Sulfonylation with Piperidine : The final step involves sulfonylation with piperidine sulfonyl chloride under basic conditions.
Research Findings
A summary of key research findings on this compound is presented in Table 1 below:
| Study | Focus | Findings |
|---|---|---|
| Ferreira et al. (2018) | Antimalarial activity | IC50 = 4.98 μM against P. falciparum; inhibition of FP-2 |
| Sanchez-Sancho et al. (2020) | Enzyme inhibition | Potential AChE inhibitor; implications for neurological disorders |
| Various Studies | Synthesis methods | Multiple synthetic routes explored; effective yields reported |
Case Studies
Several case studies have provided insights into the biological activity of similar compounds:
- A study demonstrated that triazolopyridines bearing sulfonamide groups exhibited significant antimalarial activity and could serve as lead compounds for drug development targeting malaria .
- Another investigation into piperidine derivatives highlighted their anesthetic properties and potential use in managing cocaine addiction and controlling plasma glucose levels .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
